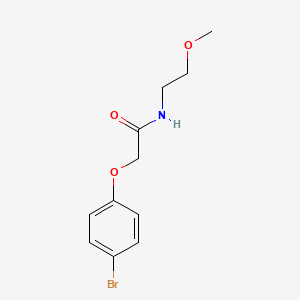![molecular formula C26H20N6O5 B5204665 N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide](/img/structure/B5204665.png)
N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide, also known as Oxybis(4,1-phenylenecarbonyl)bis(isonicotinohydrazide) or OPB-9195, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of OPB-9195 is not fully understood, but it is believed to act on multiple targets within cancer cells. OPB-9195 has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Additionally, OPB-9195 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
OPB-9195 has been found to have a range of biochemical and physiological effects. In addition to inhibiting cancer cell growth, OPB-9195 has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development and progression of cancer. OPB-9195 has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
OPB-9195 has several advantages for lab experiments, including its high purity and stability. However, OPB-9195 is relatively expensive and may not be readily available in some labs. Additionally, OPB-9195 has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for OPB-9195 research. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing OPB-9195. Additionally, further research is needed to fully understand the mechanism of action of OPB-9195 and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of OPB-9195 as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
OPB-9195 can be synthesized through a multistep process involving the reaction of isonicotinic acid hydrazide with phthalic anhydride and subsequent oxidation with hydrogen peroxide. This method has been optimized to produce high yields of pure OPB-9195.
Applications De Recherche Scientifique
OPB-9195 has shown promise in various scientific research applications, particularly in the field of cancer research. Studies have shown that OPB-9195 can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, OPB-9195 has been found to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N'-[4-[4-[(pyridine-4-carbonylamino)carbamoyl]phenoxy]benzoyl]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O5/c33-23(29-31-25(35)19-9-13-27-14-10-19)17-1-5-21(6-2-17)37-22-7-3-18(4-8-22)24(34)30-32-26(36)20-11-15-28-16-12-20/h1-16H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRLRCYBFYDBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=NC=C2)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[oxybis(benzene-4,1-diylcarbonyl)]dipyridine-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)


![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204612.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)
![(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine](/img/structure/B5204623.png)
![3-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5204631.png)


![(3aS*,5S*,9aS*)-5-(2-furyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5204651.png)
![1-[(benzylthio)methyl]-4-nitrobenzene](/img/structure/B5204654.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5204656.png)
![1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)